1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with an oxolane-2-carbonyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Oxolane-2-Carbonyl Group: The oxolane-2-carbonyl group can be introduced via a nucleophilic substitution reaction using oxolane-2-carbonyl chloride and the piperidine derivative.
Formation of the Piperazine Ring: The piperazine ring can be formed through the reaction of the piperidine derivative with an appropriate diamine, such as ethylenediamine, under basic conditions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a trifluoromethylphenylboronic acid and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Research: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Similar Compounds
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanamine: Similar structure but lacks the trifluoromethylphenyl group.
4-(3-trifluoromethylphenyl)piperazine: Similar structure but lacks the oxolane-2-carbonyl and piperidin-4-yl groups.
Uniqueness
1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the oxolane-2-carbonyl and trifluoromethylphenyl groups, which confer distinct physicochemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
oxolan-2-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O2/c22-21(23,24)16-3-1-4-18(15-16)26-12-10-25(11-13-26)17-6-8-27(9-7-17)20(28)19-5-2-14-29-19/h1,3-4,15,17,19H,2,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVKNGYGZLUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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